

Unveiling the Biological Potential: A Comparative Guide to 2-Furonitrile-Derived Compounds

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Compound of Interest

Compound Name: 2-Furonitrile

Cat. No.: B073164

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of **2-furonitrile**-derived compounds, supported by experimental data. The furan scaffold is a cornerstone in medicinal chemistry, and its derivatives, particularly those incorporating a nitrile group at the 2-position, have demonstrated a broad spectrum of pharmacological activities.^[1] This guide summarizes key findings in the anticancer and antimicrobial potential of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of **2-furonitrile** have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Comparative Anticancer Potency

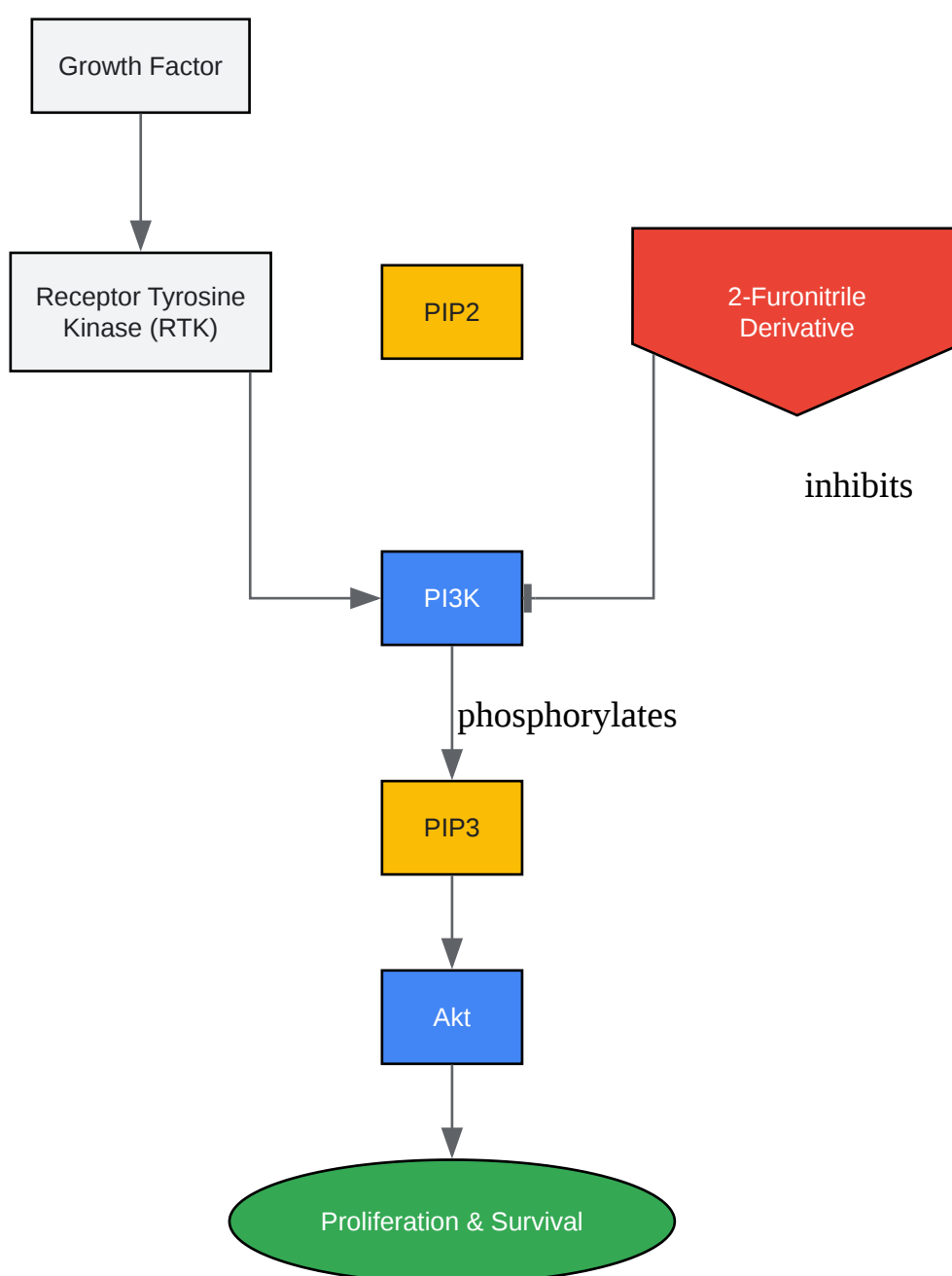
The following table summarizes the in vitro anticancer activity of various **2-furonitrile** and related furan derivatives, presenting their half-maximal inhibitory concentrations (IC₅₀) against different cancer cell lines.

Compound ID	Derivative Class	Target Cell Line	IC50 (μM)	Reference
1	Furan-based	HeLa (Cervical Cancer)	0.08	[2]
24	Furan-based	HeLa (Cervical Cancer)	8.79	[2]
24	Furan-based	SW620 (Colorectal Cancer)	Moderate Activity	[2]
26	Furan-based	SW620 (Colorectal Cancer)	Moderate Activity	[2]
32	Furan-based	SW620 (Colorectal Cancer)	Potent Activity	[2]
35	Furan-based	SW620 (Colorectal Cancer)	Moderate Activity	[2]
Compound 4	Furan-based	MCF-7 (Breast Cancer)	4.06	[1]
Compound 7	Furan-based	MCF-7 (Breast Cancer)	2.96	[1]
Compound 4c	Furo[2,3-d]pyrimidine	A549 (Lung Cancer)	14.5	[3]
Compound 7b	Furo[2,3-d]pyrimidine	A549 (Lung Cancer)	6.66	[3]
Compound 7c	Furo[2,3-d]pyrimidine	A549 (Lung Cancer)	10.1	[3]
Sorafenib (Control)	-	A549 (Lung Cancer)	6.60	[3]

Mechanism of Action: PI3K/Akt and VEGFR-2 Inhibition

Several studies indicate that the anticancer effects of furan derivatives are mediated through the inhibition of key signaling pathways, including the PI3K/Akt and VEGFR-2 pathways, which are crucial for tumor growth and angiogenesis.[2]

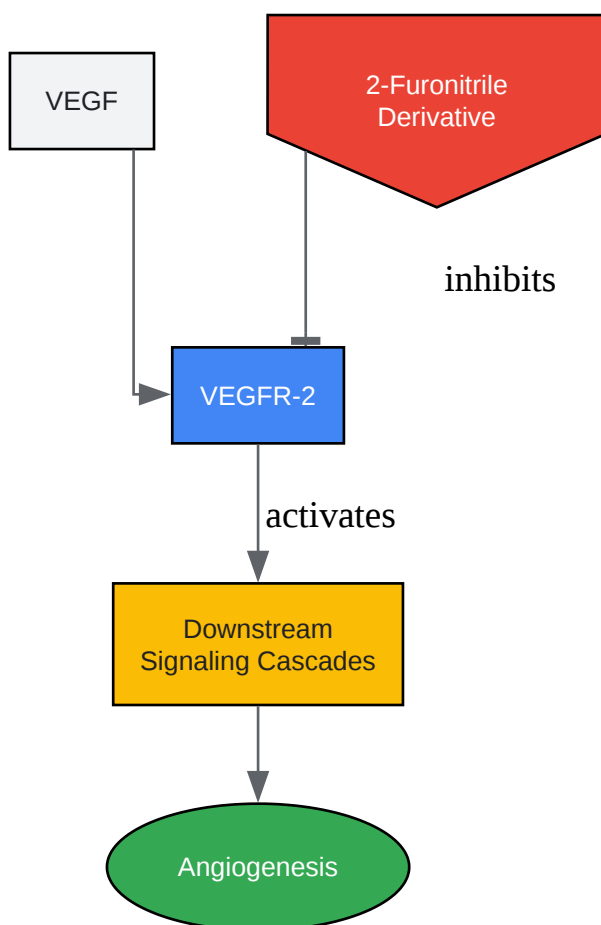
The PI3K/Akt signaling cascade is a critical regulator of cell survival and proliferation.[4][5] Furan derivatives have been shown to suppress this pathway, leading to apoptosis in cancer cells.

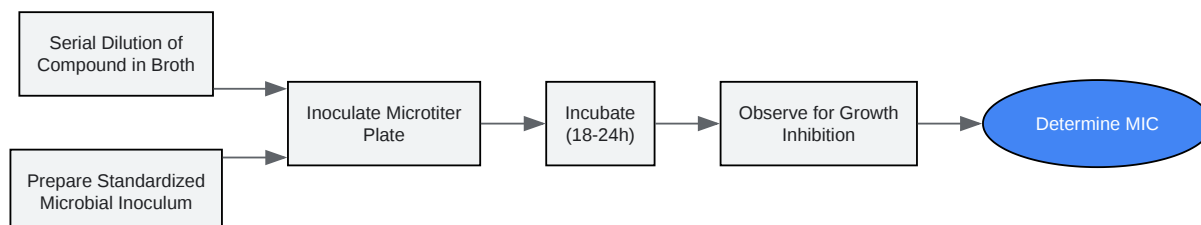


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PI3K/Akt Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[6] Certain furan derivatives have demonstrated potent inhibitory activity against VEGFR-2.





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